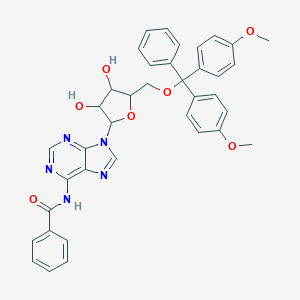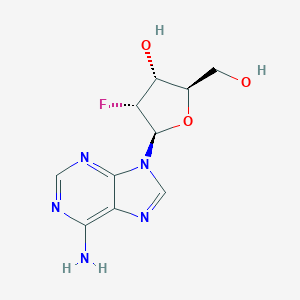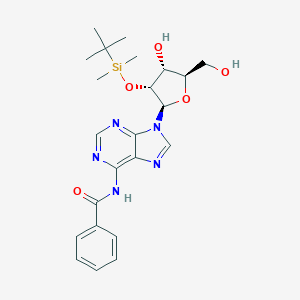
(4-メトキシメチル)シクロヘキシル)メタノール
概要
説明
(4-(Methoxymethyl)cyclohexyl)methanol is an organic compound with the molecular formula C9H18O2. It is a cyclohexane derivative where a methoxymethyl group is attached to the fourth carbon of the cyclohexane ring, and a methanol group is attached to the methoxymethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
(4-(Methoxymethyl)cyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for enzymes involved in the metabolism of cyclohexane derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are being investigated for their therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents. Its pleasant odor makes it suitable for use in perfumes and food additives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxymethyl)cyclohexyl)methanol typically involves the reaction of cyclohexanone with methanol in the presence of a catalyst. One common method is the reduction of 4-(methoxymethyl)cyclohexanone using sodium borohydride (NaBH4) as a reducing agent. The reaction is carried out in an inert atmosphere, usually under nitrogen, at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, (4-(Methoxymethyl)cyclohexyl)methanol can be produced through the hydrogenation of 4-(methoxymethyl)cyclohexanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction converts the ketone group to a hydroxyl group, resulting in the formation of (4-(Methoxymethyl)cyclohexyl)methanol.
化学反応の分析
Types of Reactions
(4-(Methoxymethyl)cyclohexyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group in (4-(Methoxymethyl)cyclohexyl)methanol can be oxidized to form a ketone or an aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexylmethanol by removing the methoxymethyl group. This reaction typically involves the use of strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: 4-(Methoxymethyl)cyclohexanone or 4-(Methoxymethyl)cyclohexanal.
Reduction: Cyclohexylmethanol.
Substitution: Various substituted cyclohexylmethanol derivatives.
作用機序
The mechanism of action of (4-(Methoxymethyl)cyclohexyl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it is metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450. These enzymes catalyze the oxidation of the hydroxyl group to form corresponding ketones or aldehydes. The compound’s methoxymethyl group can undergo hydrolysis to release methanol, which is further metabolized in the liver.
類似化合物との比較
Similar Compounds
Cyclohexylmethanol: A similar compound with a hydroxymethyl group attached directly to the cyclohexane ring.
4-Methylcyclohexylmethanol: A compound with a methyl group attached to the fourth carbon of the cyclohexane ring and a methanol group attached to the methyl group.
4-(Methoxymethyl)cyclohexanone: A compound with a methoxymethyl group attached to the fourth carbon of the cyclohexane ring and a ketone group.
Uniqueness
(4-(Methoxymethyl)cyclohexyl)methanol is unique due to the presence of both a methoxymethyl group and a methanol group in its structure. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis and research. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific studies.
特性
IUPAC Name |
[4-(methoxymethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-11-7-9-4-2-8(6-10)3-5-9/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIFEWSPJQDERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4072990, DTXSID10274139 | |
| Record name | 4-Methoxymethylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4072990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [cis-4-(Methoxymethyl)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclohexanemethanol, 4-(methoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
98955-27-2, 110928-48-8 | |
| Record name | 4-(Methoxymethyl)cyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98955-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxymethylcyclohexylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098955272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, 4-(methoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methoxymethylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4072990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [cis-4-(Methoxymethyl)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)










